molecular formula C16H31BrO2 B1630073 Dodecyl 2-bromoisobutyrate CAS No. 934001-46-4

Dodecyl 2-bromoisobutyrate

Cat. No.: B1630073
CAS No.: 934001-46-4
M. Wt: 335.32 g/mol
InChI Key: TUPZPNIRCIQNLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 2-bromoisobutyrate can be synthesized through the esterification of dodecanol with 2-bromoisobutyryl bromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dodecyl 2-bromoisobutyrate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in polymerization reactions, particularly ATRP, where it acts as an initiator .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecyl 2-bromoisobutyrate has a wide range of applications in scientific research:

Mechanism of Action

In ATRP, dodecyl 2-bromoisobutyrate acts as an initiator by generating radicals that propagate the polymerization process. The bromine atom is abstracted by the copper catalyst, forming a radical that initiates the polymerization of monomers. The process is controlled by the reversible activation and deactivation of the growing polymer chains, allowing for precise control over the molecular weight and architecture of the resulting polymers .

Comparison with Similar Compounds

  • Ethyl α-bromoisobutyrate
  • Methyl α-bromoisobutyrate
  • 2-Hydroxyethyl 2-bromoisobutyrate
  • Pentaerythritol tetrakis (2-bromoisobutyrate)

Comparison: Dodecyl 2-bromoisobutyrate is unique due to its long dodecyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobicity is desired, such as in the creation of water-resistant coatings and materials. In contrast, compounds like ethyl α-bromoisobutyrate and methyl α-bromoisobutyrate have shorter alkyl chains, resulting in different physical and chemical properties .

Properties

IUPAC Name

dodecyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPZPNIRCIQNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621507
Record name Dodecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934001-46-4
Record name Dodecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934001-46-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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